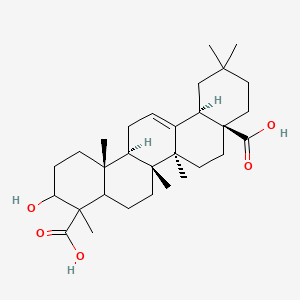

![molecular formula C25H33F3O5 B580078 Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate CAS No. 195503-20-9](/img/structure/B580078.png)

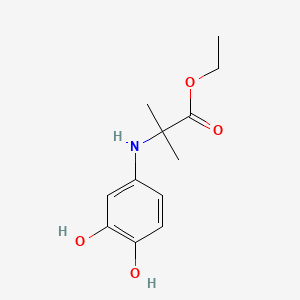

Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate

Übersicht

Beschreibung

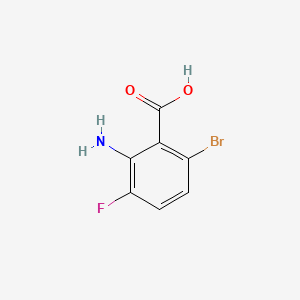

Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. 17-trifluoromethylphenyl trinor PGF2α is an analog of PGF2α that shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost. It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis. 17-trifluoromethylphenyl trinor PGF2α methyl ester is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

One area of scientific research involving similar compounds includes the analysis of molecular structures. For instance, Curilazo et al. (2017) studied novel diastereoisomers of C21H20O3 obtained from cathodic reduction, focusing on the molecular structures characterized by a central eight-membered ring, cyclopentenyl, and phenyl rings. The study highlighted the different conformations of these rings, which is crucial for understanding molecular interactions and properties (Curilazo et al., 2017).

Pharmacological Implications

Another research focus is on the pharmacological implications of similar compounds. Jaggavarapu et al. (2020) isolated and characterized an impurity found in the preparation of Tafluprost, an antiglaucoma agent. Their study revealed the impurity's anti-glaucoma properties in docking studies, demonstrating its potential biological activity similar to Tafluprost (Jaggavarapu et al., 2020).

Chemical Synthesis and Reactions

Further research is done on the synthesis and reactions of similar chemical structures. Gimalova et al. (2013) synthesized Methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid and studied its recyclization. Such studies are important for understanding the chemical behavior and potential applications of these compounds in various fields (Gimalova et al., 2013).

Wirkmechanismus

Target of Action

The primary target of the compound “17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha Methyl Ester” is the FP receptor . This receptor is a part of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes.

Mode of Action

The compound acts as a potent and selective agonist of the FP receptor . It binds to the FP receptor, leading to its activation. This activation triggers a series of intracellular events, resulting in various physiological responses.

Pharmacokinetics

The compound is a lipophilic analog of 17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha . As a methyl ester, it serves as a prodrug, meaning it is metabolized in the body to produce the active compound. It is efficiently hydrolyzed in certain tissues to generate the bioactive free acid . This property can influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The activation of the FP receptor by the compound results in the contraction of smooth muscle and exhibits potent luteolytic activity . This can lead to various physiological effects, depending on the specific tissue where the receptor is activated.

Eigenschaften

IUPAC Name |

methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNWWFJGYHYDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693960 | |

| Record name | Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195503-20-9 | |

| Record name | Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)